molecular formula C21H17N3O B14865143 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide

Cat. No.: B14865143
M. Wt: 327.4 g/mol
InChI Key: XHLCHEODONOCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic ring system, and a benzamide group, which is a common structural motif in many biologically active molecules.

Preparation Methods

Chemical Reactions Analysis

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acids and imidazo[1,2-a]pyrimidines. These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and substituents. For example, imidazo[1,2-a]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents , while imidazo[1,2-a]pyrimidines have applications in medicinal chemistry and drug development . The unique combination of the imidazo[1,2-a]pyridine and benzamide moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzamide

InChI

InChI=1S/C21H17N3O/c1-15-6-4-8-17(12-15)21(25)22-18-9-5-7-16(13-18)19-14-24-11-3-2-10-20(24)23-19/h2-14H,1H3,(H,22,25)

InChI Key

XHLCHEODONOCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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